Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate

Description

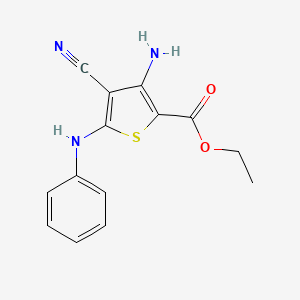

Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate is a multisubstituted thiophene derivative with a molecular formula of C₁₄H₁₃N₃O₂S (Mr = 287.34 g/mol) . Its structure includes:

- 3-Amino and 5-anilino (phenylamino) groups on the thiophene ring.

- 4-Cyano and 2-ethyl carboxylate substituents.

The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters:

- a = 8.6121 Å, b = 10.6579 Å, c = 14.328 Å, β = 92.580°, V = 1313.8 ų .

Hydrogen bonds between NH groups and adjacent carbonyl oxygen atoms stabilize the crystal lattice .

Biological Relevance: Amino- and cyano-substituted thiophenes are known for bioactivity, including anticonvulsant and CNS antidepressant effects . This compound is part of ongoing research into bioactive thiophene derivatives .

Properties

CAS No. |

59615-90-6 |

|---|---|

Molecular Formula |

C14H13N3O2S |

Molecular Weight |

287.34 g/mol |

IUPAC Name |

ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate |

InChI |

InChI=1S/C14H13N3O2S/c1-2-19-14(18)12-11(16)10(8-15)13(20-12)17-9-6-4-3-5-7-9/h3-7,17H,2,16H2,1H3 |

InChI Key |

NITMCUJQKUGVBD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl cyanoacetate with aniline and elemental sulfur in the presence of a base, followed by cyclization to form the thiophene ring . The reaction conditions often include elevated temperatures and the use of solvents like ethanol or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.

Common Reagents and Conditions

Substitution: Various nucleophiles like alkyl halides, acyl chlorides; reactions often require catalysts or bases to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity . For instance, the cyano group can participate in hydrogen bonding, while the thiophene ring can engage in π-π stacking interactions . These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylates

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities:

Key Observations:

- Substituent Diversity: The target compound’s anilino group distinguishes it from methyl or acetyl derivatives (e.g., 1a, ; ). Anilino may enhance π-stacking interactions in biological targets.

- Halogen vs. Amino: The bromo-substituted derivative () is more reactive in cross-coupling reactions, unlike the amino/anilino groups in the target compound.

Physicochemical Properties

- Solubility: Methyl or acetyl substituents (e.g., ) may improve lipid solubility vs. the polar anilino/cyano groups in the target compound.

Biological Activity

Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by various studies and data.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group, an anilino group, and a cyano group, along with an ethyl ester group. Its molecular formula is . The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. The compound may exert its effects by:

- Binding to Enzymes or Receptors : It can interact with various enzymes or receptors, modulating their activity. This modulation can lead to significant biological responses.

- Inducing Apoptosis : Some studies suggest that the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains, indicating its possible use as an antimicrobial agent.

Antimicrobial Properties

This compound has been evaluated for its antibacterial effects against a range of pathogens. Notable findings include:

- Inhibition Zones : In vitro studies using the agar diffusion method revealed significant zones of inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were found to be lower than those of standard antibiotics, suggesting enhanced efficacy.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 ± 2 | 50 |

| Escherichia coli | 13 ± 1 | 75 |

| Pseudomonas aeruginosa | 12 ± 1 | 100 |

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by:

- Cell Line Studies : It has been tested on various cancer cell lines, including breast and lung cancer cells. Results showed a reduction in cell viability at concentrations as low as 10 µM.

- Mechanistic Insights : The compound may activate apoptosis-related pathways, leading to increased caspase activity in treated cells.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Siddiqa et al. (2024) evaluated the antimicrobial potential of this compound against multi-drug resistant strains. The results demonstrated significant antibacterial activity, particularly against E. coli, with a notable zone of inhibition compared to traditional antibiotics. -

Anticancer Research :

Another investigation focused on the anticancer properties of this compound revealed its ability to induce cell cycle arrest in the G1 phase in breast cancer cells. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.